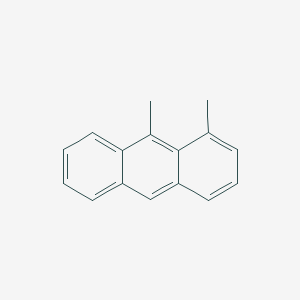

1,9-Dimethylanthracene

Description

Structure

3D Structure

Properties

CAS No. |

1523-23-5 |

|---|---|

Molecular Formula |

C16H14 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1,9-dimethylanthracene |

InChI |

InChI=1S/C16H14/c1-11-6-5-8-14-10-13-7-3-4-9-15(13)12(2)16(11)14/h3-10H,1-2H3 |

InChI Key |

CKZCNFPQIPSSAW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=CC3=CC=CC=C3C(=C12)C |

Canonical SMILES |

CC1=CC=CC2=CC3=CC=CC=C3C(=C12)C |

Other CAS No. |

1523-23-5 |

Synonyms |

1,9-Dimethylanthracene |

Origin of Product |

United States |

Ii. Synthesis Methodologies and Strategies for 1,9 Dimethylanthracene

Historical Development of Synthetic Approaches for Dimethylanthracenes

Historically, the synthesis of anthracene (B1667546) derivatives has relied on a set of classical named reactions. Methods such as the Friedel-Crafts reaction, the Elbs reaction for cyclization, and aromatic cyclodehydration have been foundational in constructing the anthracene framework. beilstein-journals.org For the introduction of alkyl groups, early methods were often direct but could lack regioselectivity.

One of the more established historical routes for preparing 9,10-dialkylanthracenes involved the reaction of anthrone (B1665570) with a Grignard reagent or an alkyllithium. For instance, 9,10-dimethylanthracene (B165754) was synthesized with low but reproducible yields by treating the sodium salt of anthrone with methyl iodide, followed by reaction with methylmagnesium iodide. acs.org A significant improvement reported in 1938 by Bachmann and Chemerda involved the reaction of 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene with sodium in an ether-benzene mixture, which produced 9,10-dimethylanthracene in nearly quantitative yields. acs.org While these methods targeted the 9,10-isomer due to the reactivity of the anthrone precursor, they laid the groundwork for more complex alkylated anthracene syntheses.

Contemporary Synthetic Routes for 1,9-Dimethylanthracene

Modern synthetic chemistry offers more precise tools for the construction of specifically substituted anthracenes like the 1,9-isomer. While the direct synthesis of this compound is less commonly documented than its 9,10-disubstituted counterpart, contemporary methods for creating substituted anthracenes are adaptable.

One powerful modern approach involves the reduction of corresponding anthraquinones. beilstein-journals.orgresearchgate.net This strategy is advantageous because the 9- and 10-positions are protected as carbonyls, allowing for substitution on the outer rings. beilstein-journals.org A hypothetical contemporary route to this compound could, therefore, begin with a 1,8-disubstituted anthraquinone (B42736), which is then methylated and subsequently reduced.

Another modern strategy involves metal-catalyzed cyclization reactions. For example, o-alkynyldiarylmethanes can undergo cyclization in the presence of gold or bismuth catalysts to form substituted anthracenes. beilstein-journals.org A patent filed in 2016 describes a method for synthesizing 9,10-dimethylanthracene starting from o-xylene, which is converted to phthalic acid and then reacted with a Grignard-type reagent derived from brominated xylene. google.com Such approaches, focusing on the assembly of the ring system from functionalized precursors, offer the regiochemical control necessary to access less common isomers like this compound.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of its chemical and physical properties. This is typically achieved by introducing functional groups onto the aromatic core or by using cross-coupling reactions to append more complex substituents.

Introducing functional groups onto the anthracene skeleton is a key strategy for creating new derivatives. libretexts.orgpcbiochemres.com A common method involves the electrophilic substitution of a pre-existing dimethylanthracene core. For example, 2-acetyl-9,10-dimethylanthracene (B8460225) can be synthesized by the Friedel-Crafts acylation of 9,10-dimethylanthracene. mdpi.com This acetyl group can then serve as a handle for further transformations.

Another approach is to build the functionalized anthracene from a correspondingly substituted precursor. The synthesis of 1,4-bis((aminoalkyl)amino)-5,8-dimethylanthracene-9,10-diones, for instance, begins with 3,6-difluorophthalic anhydride (B1165640), demonstrating how functionality can be incorporated early in the synthetic sequence and carried through to the final anthracene derivative. researchgate.net For the this compound scaffold, functional groups could be introduced at other positions on the outer rings, with their placement dictated by the directing effects of the existing methyl groups.

A versatile method for creating derivatives involves the conversion of anthraquinones to anthracenes. For example, 2,3-disubstituted anthracenes can be produced by functionalizing the corresponding anthraquinone and then reducing it with sodium borohydride. researchgate.net This protects the highly reactive 9 and 10 positions, enabling selective functionalization of the other rings. beilstein-journals.org

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi-res.com These methods are particularly powerful for synthesizing highly substituted and complex aromatic systems, including derivatives of this compound.

The Suzuki-Miyaura and Stille cross-coupling reactions are widely used to attach aryl or other organic groups to an anthracene core. rsc.org Typically, a halogenated anthracene derivative is reacted with a boronic acid (Suzuki) or an organostannane (Stille) in the presence of a palladium catalyst. rsc.orgmdpi.com For example, 9,10-disubstituted anthracenes with phenyl or thiophene (B33073) groups have been prepared from 9,10-dibromoanthracene (B139309) using these methods. rsc.org

A particularly relevant example for the 1,9-substitution pattern is the synthesis of 1,8-bis(dimethylamino)-9-bromoanthracene. This synthesis utilized a modified Buchwald-Hartwig amination to install the dimethylamino groups on a 1,8-dibromoanthracene (B170101) precursor. nih.gov The resulting compound could then be used in further transformations, such as palladation at the 9-position. nih.gov This demonstrates the power of cross-coupling to selectively build functionality around the anthracene core, a strategy directly applicable to creating complex this compound derivatives.

Stereoselective Synthesis and Chiral Derivatives of Anthracenes

The creation of chiral anthracene derivatives is of significant interest for applications in asymmetric catalysis and materials science. Stereoselective synthesis in this context often involves using the rigid anthracene skeleton as a template to control the three-dimensional arrangement of atoms during a reaction.

A primary strategy for achieving stereoselectivity is the use of a chiral auxiliary attached to the anthracene core. For instance, chiral (9-anthryl)carbinol templates have been shown to undergo Diels-Alder cycloadditions with various dienophiles with excellent π-facial selectivity. acs.orgsci-hub.se The bulky and rigid nature of the anthracene group, combined with the stereodirecting influence of the chiral auxiliary, dictates the direction of approach of the reacting partner.

For example, the cycloaddition of maleic anhydride to chiral 9-(1-methoxyethyl)anthracene proceeds with complete diastereoselectivity. researchgate.net The stereochemical outcome is determined by the conformation of the chiral group, which blocks one face of the anthracene system. This approach has been used to synthesize enantioenriched compounds through a Diels-Alder/retro-Diels-Alder sequence, where the chiral anthracene acts as a recyclable template. acs.orgresearchgate.net

Furthermore, the introduction of specific functional groups can enhance reactivity and selectivity. A methyl ether group at the C9 substituent of anthracene was found to be four times more reactive towards maleic anhydride than unsubstituted anthracene. acs.org The development of P-chiral monophosphine ligands incorporating a planar anthracene group has also been shown to be highly effective in controlling chirality in nickel-catalyzed reductive cyclization reactions, underscoring the role of the anthracene scaffold in modern asymmetric synthesis. chemrxiv.org These principles are directly applicable to the design and synthesis of chiral derivatives based on the this compound framework.

Iii. Molecular Structure and Electronic State Analysis of 1,9 Dimethylanthracene

Theoretical Geometric Structures

Theoretical studies, often employing quantum chemical calculations such as Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure of 1,9-Dimethylanthracene. Computational models predict a largely planar anthracene (B1667546) core, a characteristic feature of polycyclic aromatic hydrocarbons. The planarity of the anthracene rings is a key determinant of its electronic properties.

Electronic Structure Characterization

The electronic nature of this compound is fundamental to understanding its chemical behavior, particularly in reactions and its response to light.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. imperial.ac.uklibretexts.org For this compound, the HOMO is associated with its ability to donate electrons, making it a nucleophile, while the LUMO relates to its electron-accepting, or electrophilic, nature. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It provides insights into the molecule's stability and the energy required for electronic excitation. Computational studies, such as those using the AM1 semi-empirical method, have been used to calculate these frontier orbital energies. researchgate.netresearchgate.net The electron distribution in these orbitals is key to understanding electronic transitions within the molecule. psu.edu The presence of methyl substituents on the anthracene core influences the energies of these orbitals. cdnsciencepub.com

| Orbital | Conceptual Role | Influence on Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Electron-donating | Determines nucleophilic character |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting | Determines electrophilic character |

| HOMO-LUMO Gap | Energy for electronic excitation | Indicates molecular stability and reactivity |

Electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. nih.gov It is a measure of a substance's ability to act as an oxidizing agent. Conversely, ionization potential (IP) is the energy required to remove an electron from a neutral atom or molecule. A lower ionization potential indicates that the substance is a better electron donor. oup.com

For this compound, these values are crucial for predicting its behavior in redox reactions. The ionization potential of 9,10-dimethylanthracene (B165754), a related compound, is reported to be 7.22 eV. oup.com Experimental techniques like photoelectron spectroscopy are used to measure these properties, which are influenced by substituents on the anthracene ring. cdnsciencepub.com

| Property | Definition | Significance for this compound |

|---|---|---|

| Electron Affinity (EA) | Energy released when an electron is added to a neutral molecule. nih.gov | Indicates its ability to accept electrons. |

| Ionization Potential (IP) | Energy required to remove an electron from a neutral molecule. | Indicates its ability to donate electrons. oup.com |

In the solid state, individual molecular orbitals of this compound interact to form energy bands. The study of the crystal structure of related dimethylanthracene compounds, like 2,3-dimethylanthracene, reveals a triclinic lattice. unl.edu The arrangement of molecules in the crystal, including intermolecular distances and orientations, dictates the electronic band structure. marquette.edu This band structure, including the valence and conduction bands (analogous to HOMO and LUMO in a single molecule), determines the electronic and optical properties of the material in its crystalline form. Van der Waals density functional theory is a computational method used to accurately study the crystal and electronic structures of anthracene derivatives. jst.go.jp

Through-Space Orbital Interactions

Through-space interactions refer to the direct overlap of orbitals of non-bonded atoms. researchgate.net In this compound, the proximity of the two methyl groups can lead to such interactions. These non-bonded interactions, which can be repulsive or attractive, influence the molecule's conformation and stability. uiuc.edugromacs.org

In the photodimer of the related 9,10-dimethylanthracene, through-space orbital interactions between the two subunits have been observed and quantified. researchgate.net These interactions can affect the electronic properties, such as shifting the HOMO ionization energy. researchgate.net

Iv. Reactivity and Mechanistic Investigations of 1,9 Dimethylanthracene

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For 1,9-dimethylanthracene, the most prominent examples are Diels-Alder cycloadditions and photocycloadditions, where the central aromatic ring acts as a diene component.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. The central ring of anthracene (B1667546) derivatives can serve as a diene, reacting with various dienophiles. However, this reactivity is tempered by the aromatic stabilization of the anthracene system, which is disrupted during the reaction. mnstate.edumnstate.edu The reaction involves the breaking of three pi bonds and the formation of two sigma bonds and one new pi bond, a process that is typically exothermic. mcpherson.edu

The forward Diels-Alder reaction of anthracenes typically occurs across the 9 and 10 positions. nih.gov For 9-substituted anthracenes, the nature of the substituent significantly impacts the reaction rate. Electron-donating groups, such as the methyl group in 9-methylanthracene, have been shown to increase the reaction rate compared to unsubstituted anthracene. csp.edu This suggests that this compound would also exhibit enhanced reactivity in Diels-Alder reactions. The reaction of anthracene with maleic anhydride (B1165640) is a classic example, often requiring high-boiling solvents like xylene to proceed at a convenient rate. mnstate.edumnstate.edu

The retro-Diels-Alder reaction is the microscopic reverse of the forward process and can be initiated by heat. koreascience.kr This cycloreversion becomes thermodynamically favorable at elevated temperatures, leading to an equilibrium between the adduct and the starting diene and dienophile. koreascience.kr For instance, the cycloreversion of anthracene-ethyl acrylate (B77674) adducts has been studied in diphenyl ether at 200 °C, with the reaction progress monitored by the appearance of the anthracene's characteristic UV-Vis absorbance. koreascience.kr The stability of the Diels-Alder adduct and the conditions required for the retro reaction are influenced by the substituents on the anthracene core.

| Diene | Dienophile | Solvent | Conditions | Outcome |

| Anthracene | Maleic Anhydride | Xylene | Reflux | Forms 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride adduct. mnstate.edumnstate.edu |

| 9-Methylanthracene | Maleic Anhydride | - | - | Reaction rate is significantly increased compared to anthracene. csp.edu |

| 9-Anthracenecarboxaldehyde | Maleic Anhydride | - | - | Reaction rate is significantly decreased compared to anthracene. csp.edu |

| Anthracene Adducts | - | Diphenyl Ether | 200 °C | Undergoes retro-Diels-Alder reaction to reform anthracene. koreascience.kr |

Solvents can influence the rate and selectivity of Diels-Alder reactions, although the effects are generally modest for concerted reactions. dntb.gov.ua For the reaction of 9-substituted anthracenes, polar solvents have been shown to increase the reaction rate in certain cases. For example, the reaction of 9-chloroanthracene (B1582455) with 2-acetamidoacrylate proceeds in higher yield in nitrobenzene (B124822) compared to toluene. The choice of solvent can be critical; while high-boiling solvents like xylene are often used to increase the rate of reaction between anthracene and maleic anhydride, greener methods using solvents like ethyl acetate (B1210297) and ethanol (B145695) have been explored, though they may result in lower yields under similar time conditions. mcpherson.edu

Anthracene and its derivatives are well-known to undergo [4+4] photodimerization upon irradiation with UV light, typically at wavelengths greater than 300 nm. google.com This reaction involves the formation of a dimer linked by new sigma bonds at the 9,10- and 9',10'- positions. The process is reversible, with the monomer being regenerated either thermally or by irradiation at shorter wavelengths (<300 nm). google.com

For 9-substituted anthracenes, the photodimerization can lead to two primary regioisomers: the head-to-head (h-h) and head-to-tail (h-t) cyclomers. In homogeneous solutions, the formation of the more thermodynamically stable head-to-tail dimer is typically favored. acs.orgresearchgate.net However, the regioselectivity can be dramatically controlled by using organized media. For instance, incorporating 9-substituted anthracenes with polar substituents into Nafion membranes leads to the almost exclusive formation of the head-to-head cyclomer. acs.orgresearchgate.net This is attributed to the pre-orientation of the anthracene molecules within the inverse micelle-like structure of the membrane, which positions them for h-h cycloaddition. acs.org It is plausible that the photodimerization of this compound would also be subject to such steric and medium-dependent regiocontrol.

| Anthracene Derivative | Medium | Predominant Photodimer |

| 9-Substituted Anthracenes (polar substituent) | Homogeneous Solution | Head-to-Tail (h-t) acs.orgresearchgate.net |

| 9-Substituted Anthracenes (polar substituent) | Nafion Membrane | Head-to-Head (h-h) acs.orgresearchgate.net |

| 9-Methylanthracene | Nafion Membrane | Head-to-Tail (h-t) acs.org |

Diels-Alder Cycloaddition Reactions

Oxidation Reactions

This compound, like other anthracene derivatives, is susceptible to oxidation reactions, particularly photosensitized oxidation involving singlet oxygen.

Photosensitized oxidation is a process where a photosensitizer absorbs light and transfers the energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This is classified as a Type II photooxygenation mechanism. wikipedia.org The generated singlet oxygen can then react with electron-rich substrates.

9,10-Dimethylanthracene (B165754) (DMA), a close structural analog of this compound, is widely used as a chemical trap or probe for singlet oxygen due to its high reactivity and the formation of a stable endoperoxide product. rsc.orgnih.govresearchgate.net The reaction is a [4+2] cycloaddition of singlet oxygen across the 9,10-positions of the anthracene ring to form 9,10-dimethylanthracene-9,10-endoperoxide. rsc.orgresearchgate.net

The general mechanism for a Type II photosensitized oxidation is as follows:

Excitation: The photosensitizer (Sens) absorbs a photon and is promoted to an excited singlet state (¹Sens*).

Intersystem Crossing: The ¹Sens* undergoes intersystem crossing to a longer-lived triplet state (³Sens*).

Energy Transfer: The ³Sens* transfers its energy to ground-state triplet oxygen (³O₂), generating excited singlet oxygen (¹O₂) and returning the sensitizer (B1316253) to its ground state.

Reaction: The singlet oxygen reacts with this compound (or 9,10-dimethylanthracene) to form the corresponding endoperoxide.

The kinetics of this reaction can be monitored by observing the decrease in the fluorescence of the anthracene derivative as it is consumed. nih.gov This method is frequently employed to determine the singlet oxygen quantum yield (ΦΔ) of various photosensitizers. nih.gov The only detected product in the photosensitized oxidation of 9,10-dimethylanthracene in acetonitrile (B52724) is the corresponding endoperoxide. rsc.org The decomposition of anthracene endoperoxides can be complex, potentially leading to the formation of anthraquinone (B42736), and can be catalyzed by bases. d-nb.infonih.gov

| Compound | Role | Reaction with ¹O₂ | Product |

| 9,10-Dimethylanthracene | Singlet Oxygen Trap | [4+2] Cycloaddition | 9,10-Dimethylanthracene-9,10-endoperoxide rsc.orgresearchgate.net |

| Photosensitizer (e.g., Safranin O, Rose Bengal) | Energy Transfer Agent | - | - |

Singlet Oxygen Reactions and Endoperoxide Formation

There is a lack of specific studies on the reaction of this compound with singlet oxygen and the subsequent formation of an endoperoxide. The reactivity of anthracene derivatives in [4+2] cycloaddition reactions with singlet oxygen is highly dependent on the position of substituents. For the parent anthracene, and many of its derivatives like 9,10-dimethylanthracene, the reaction across the central 9 and 10 positions is a well-established and efficient process leading to a stable endoperoxide. However, for this compound, the substitution at the 1-position introduces steric hindrance and alters the electronic distribution of the aromatic system, which would be expected to significantly influence the reaction pathway and efficiency compared to the 9,10-isomer. Despite this, specific experimental data, including reaction kinetics, product yields, and the stability of the potential endoperoxide for this compound, are not found in the reviewed scientific literature. One study was identified that contained a potential typographical error in a figure caption, referencing "this compound (DMA)" as a singlet oxygen sensor, where DMA is the standard abbreviation for the more commonly used 9,10-dimethylanthracene. researchgate.net

Electrochemical Reactions

Detailed investigations into the reversible electrochemical oxidation of this compound are not available in published research. The electrochemical behavior of polycyclic aromatic hydrocarbons is influenced by their electronic structure, which dictates the stability of the resulting radical cations. While the electrochemistry of anthracene and its other derivatives (such as 9,10-diphenylanthracene (B110198) and 9,10-dimethylanthracene) has been explored, data on the oxidation potentials, reversibility of the redox processes, and the stability of the radical cation for this compound have not been reported.

There is no specific research available on the charge transport mechanisms in materials based on this compound. Studies on charge transport in anthracene derivatives often focus on how substitution patterns affect molecular packing in the solid state, which in turn governs the electronic coupling between adjacent molecules and, consequently, the charge mobility. Research has been conducted on 2,6- and 9,10-substituted anthracenes to tune these properties for applications in organic electronics. However, the specific charge transport characteristics, including hole and electron mobility, of this compound have not been documented.

V. Photophysical Properties and Excited State Dynamics of 1,9 Dimethylanthracene

Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of anthracene (B1667546) derivatives are characterized by transitions involving π-electrons of the aromatic system. These spectra provide fundamental insights into the energy levels and electronic structure of the molecule.

Vibronic spectroscopy examines the simultaneous changes in electronic and vibrational energy levels within a molecule. wikipedia.org The absorption and emission spectra of anthracenic compounds typically display a distinct vibronic structure, which appears as a series of peaks or shoulders superimposed on the electronic transition band. mdpi.comresearchgate.net This structure arises from the coupling of the electronic transition with various molecular vibrational modes. wikipedia.org

Each peak in the progression corresponds to a transition from the ground vibrational level of the initial electronic state to different vibrational levels (v', v'', etc.) of the final electronic state. wikipedia.org The intensity of these vibronic transitions is governed by the Franck-Condon principle, which states that transitions are most likely to occur without a change in the nuclear coordinates. Analysis of the spacing and intensity distribution of these vibronic bands can provide information about the vibrational frequencies in the excited state and changes in molecular geometry upon excitation. While detailed vibronic analysis for 1,9-dimethylanthracene is not extensively documented, its spectra are expected to show the characteristic structured pattern typical of the anthracene moiety, reflecting the π-π* transitions. mdpi.com

Solvatochromism describes the change in the position, shape, and intensity of a substance's absorption or emission spectra as a function of the solvent polarity. nih.govresearchgate.net For many anthracene derivatives, the absorption spectrum is often only weakly affected by the solvent environment. acs.org This suggests that the ground state and the initially populated Franck-Condon excited state have similar charge distributions and interactions with the solvent.

In contrast, the fluorescence spectrum frequently exhibits significant positive solvatochromism, meaning the emission peak shifts to longer wavelengths (a red-shift) as the solvent polarity increases. researchgate.netacs.org This phenomenon is clearly observed in the closely related compound 1,9'-bianthryl, whose emission spectrum becomes broad, unstructured, and strongly red-shifted in polar solvents compared to nonpolar solvents. acs.org Such a large Stokes shift (the energy difference between the absorption and emission maxima) indicates a substantial increase in the molecular dipole moment upon excitation and subsequent relaxation to the fluorescent state. This is often attributed to the formation of an excited state with significant intramolecular charge-transfer (ICT) character, which is stabilized by polar solvent molecules. researchgate.netacs.org

The relationship between the Stokes shift and solvent polarity can be analyzed using the Lippert-Mataga equation, which provides an estimate of the change in dipole moment between the ground and excited states. acs.org For this compound, a similar trend of strong solvatochromism in its fluorescence spectrum is anticipated, reflecting the stabilization of a more polar excited state in polar media.

| Solvent | Polarity (Dielectric Constant, ε) | Expected Absorption λmax | Expected Emission λmax | Expected Stokes Shift |

|---|---|---|---|---|

| Cyclohexane (B81311) | 2.0 | ~400 nm | ~420 nm | Small |

| Toluene | 2.4 | ~400 nm | ~435 nm | Moderate |

| Tetrahydrofuran (THF) | 7.6 | ~400 nm | ~460 nm | Large |

| Acetonitrile (B52724) | 37.5 | ~400 nm | ~500 nm | Very Large |

Table 1: Expected solvatochromic shifts for this compound based on trends observed for similar bianthryl and anthracene derivatives. The data illustrates the general principle of increasing Stokes shift with solvent polarity. researchgate.netacs.org

Fluorescence Phenomena

Fluorescence is the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). It is a key characteristic of many anthracene derivatives, which are known for being strong fluorophores.

In dilute solutions, this compound is expected to exhibit monomer fluorescence . This emission originates from individual, isolated excited molecules and displays the characteristic vibronic structure of the anthracene core. royalsocietypublishing.orgrsc.org

At higher concentrations, or in the solid state, many anthracene derivatives exhibit excimer fluorescence . royalsocietypublishing.orgresearchgate.net An excimer is an "excited-state dimer," a short-lived complex formed between an excited molecule and a ground-state molecule of the same species. acs.org This process is a primary mechanism of concentration quenching. royalsocietypublishing.org The formation of an excimer is energetically favorable and results in a new, lower-energy excited state. Fluorescence from this excimer state is characteristically broad, structureless, and significantly red-shifted compared to the monomer fluorescence. rsc.orgresearchgate.netacs.org For 9-methylanthracene, the excimer emission is centered around 510 nm in the crystal state. researchgate.net This behavior is attributed to the π-π stacking interactions between adjacent anthracene molecules, and it is a phenomenon that can be expected for this compound under appropriate concentration conditions.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. uci.edu It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu A value close to 1 indicates that fluorescence is the dominant decay pathway, while a value close to 0 suggests that non-radiative processes, such as internal conversion or intersystem crossing, are more efficient. mdpi.com

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|

| Anthracene | Cyclohexane | 0.36 | |

| Anthracene | Ethanol (B145695) | 0.27 | |

| 1,9'-Bianthryl | Cyclohexane | 0.54 | acs.org |

| 9,10-Diphenylanthracene (B110198) | Cyclohexane | 0.90 - 1.0 | |

| 9-(N,N-Dimethylamino)anthracene | Cyclohexane | 0.62 | iitkgp.ac.in |

| 9-(N,N-Dimethylamino)anthracene | Acetonitrile | 0.13 | iitkgp.ac.in |

Table 2: Fluorescence quantum yields of anthracene and related derivatives in different solvents, illustrating the influence of structure and solvent polarity on fluorescence efficiency.

Excited State Characterization

The characterization of excited states and their dynamics is crucial for understanding the complete photophysical profile of a molecule. Upon absorption of a photon, this compound is promoted to an initial Franck-Condon excited state. The subsequent evolution of this state is a complex process that occurs on ultrafast timescales, from femtoseconds to nanoseconds. acs.orgacs.org

Based on studies of 1,9'-bianthryl, the excited-state dynamics of this compound can be proposed to follow a solvent-dependent pathway. acs.org

In Nonpolar Solvents: The initial excitation populates a locally excited (LE) state, which largely resembles the excited state of a monomeric anthracene. This LE state undergoes structural relaxation and vibrational cooling before decaying back to the ground state, primarily through fluorescence. acs.org

In Polar Solvents: While the initial state is still the LE state, the polar solvent environment facilitates a rapid transformation to a state with significant charge-separation (CS) or intramolecular charge-transfer (ICT) character. acs.org This process, known as symmetry-breaking charge separation in symmetric bianthryls, involves a redistribution of electron density across the molecule. acs.org Evidence for this transformation comes from time-resolved spectroscopy, which can track the disappearance of spectral features associated with the LE state and the concurrent rise of features characteristic of radical ion species (i.e., the charge-separated state). acs.org This CS state is lower in energy and is responsible for the red-shifted, unstructured fluorescence observed in polar solvents. The formation of this state is often extremely fast, occurring on the timescale of solvent relaxation (picoseconds or faster). acs.orgnih.gov

These ultrafast dynamics, involving transitions between different potential energy surfaces, are fundamental to the photochemistry and photophysics of many aromatic molecules. acs.orgrsc.org

Based on a comprehensive search of available scientific literature, there is insufficient specific data on the photophysical properties and excited-state dynamics of This compound to generate the detailed article as requested in the provided outline.

The vast majority of research on dimethylanthracene derivatives focuses on the more common isomer, 9,10-dimethylanthracene (B165754), or on related anthracene dimers such as 1,9'-bianthryl. While these related compounds have been studied extensively for phenomena like charge transfer, symmetry-breaking charge separation, and their ultrafast dynamics, this information cannot be accurately extrapolated to the this compound isomer.

Generating content for the specified sections would require detailed experimental and theoretical data from techniques such as femtosecond stimulated Raman spectroscopy and transient absorption spectroscopy performed specifically on this compound. This information does not appear to be publicly available in the indexed scientific literature at this time.

To adhere to the principles of scientific accuracy and the strict constraints of the user's request, which was to focus solely on this compound, the article cannot be written. Providing information from other molecules would be misleading and scientifically unsound.

Vi. Advanced Spectroscopic Characterization Techniques for 1,9 Dimethylanthracene

Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy

The FTIR spectrum would be characterized by absorption bands corresponding to the stretching and bending vibrations of the molecule's constituent bonds. Key expected regions include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, these bands arise from the stretching vibrations of the hydrogen atoms attached to the anthracene (B1667546) core.

Aliphatic C-H Stretching: The methyl groups at the 1 and 9 positions would exhibit characteristic symmetric and asymmetric stretching vibrations, generally in the 2850-3000 cm⁻¹ region.

C=C Aromatic Ring Stretching: A series of sharp bands between 1400 cm⁻¹ and 1650 cm⁻¹ would be indicative of the carbon-carbon double bond stretching within the aromatic rings.

In-plane and Out-of-plane C-H Bending: Vibrations associated with the bending of the aromatic C-H bonds would appear in the fingerprint region, typically below 1300 cm⁻¹.

FT-Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Due to the polarizability of the π-electron system in the anthracene core, the aromatic ring stretching vibrations are expected to be particularly strong in the Raman spectrum. The symmetric vibrations of the molecule are often more prominent in Raman than in FTIR. researchgate.netsns.it

Table 1: Expected Vibrational Modes for 1,9-Dimethylanthracene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | FTIR/FT-Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR/FT-Raman |

| Aromatic C=C Stretch | 1400 - 1650 | FTIR/FT-Raman (strong) |

| C-H In-plane Bend | 1000 - 1300 | FTIR |

| C-H Out-of-plane Bend | 650 - 1000 | FTIR |

UV Photoelectron Spectroscopy (UPS) for Gas-Phase Analysis

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to measure the kinetic energy of photoelectrons emitted from molecules upon absorption of ultraviolet photons, providing direct insight into the energies of molecular orbitals in the valence region. wikipedia.orguniversallab.org For this compound, gas-phase UPS would reveal the electronic structure of the isolated molecule.

Studies on the parent compound, anthracene, and its derivatives like 9,10-dimethylanthracene (B165754) provide a basis for predicting the UPS spectrum of the 1,9-isomer. researchgate.netresearchgate.net The spectrum is expected to show a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. wikipedia.org The lowest ionization energy corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), which in anthracenes is a π-orbital. researchgate.net The substitution of methyl groups on the anthracene core is known to lower the ionization energies due to their electron-donating inductive effect.

Research on 9,10-dimethylanthracene has shown that through-space orbital interactions can be quantified using UPS. researchgate.net A similar analysis for this compound would be valuable for understanding the electronic communication between the different parts of the molecule. The ionization energy is the energy required to remove an electron from an isolated atom or molecule. nih.govwikipedia.orgwikipedia.orgperiodictable.com

Table 2: Predicted Ionization Energies for this compound based on Analogs

| Assignment | Predicted Ionization Energy (eV) | Orbital Type |

|---|---|---|

| 1st Ionization Energy (HOMO) | ~7.0 - 7.3 | π-orbital |

| 2nd Ionization Energy | ~8.0 - 8.5 | π-orbital |

| Higher Ionization Energies | > 9.0 | π and σ-orbitals |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. uobasrah.edu.iqethernet.edu.etutdallas.edu Both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework of this compound.

The ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons would be in the downfield region (typically δ 7.0-9.0 ppm), with their exact positions and splitting patterns (multiplicity) determined by their electronic environment and coupling to neighboring protons. The two methyl groups at the 1 and 9 positions would likely give rise to a singlet or closely spaced signals in the upfield region (around δ 2.5-3.0 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display signals for the aromatic carbons, which are typically found in the δ 120-140 ppm range, and a signal for the methyl carbons in the upfield region (around δ 15-25 ppm). Advanced 2D NMR techniques, such as COSY and HMBC, could be used to establish the connectivity between protons and carbons, confirming the substitution pattern. umich.eduresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 9.0 | Multiplets, Doublets |

| Methyl Protons (C1-CH₃, C9-CH₃) | 2.5 - 3.0 | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 120 - 140 |

| Methyl Carbons (C1-CH₃, C9-CH₃) | 15 - 25 |

X-ray Diffraction (XRD) for Solid-State Structure

While the specific crystal structure for this compound is not detailed in the search results, a study on the closely related 9,10-dimethylanthracene provides a useful reference. iucr.org This study revealed that 9,10-dimethylanthracene crystallizes in the monoclinic space group P2₁/c, with the molecule being centrosymmetric and planar within experimental error. iucr.org It is plausible that this compound would adopt a similar, though not identical, crystal packing arrangement, likely influenced by the different substitution pattern which would break the centrosymmetry. The analysis would yield the unit cell parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal.

Table 5: Crystallographic Data for the Analogous 9,10-Dimethylanthracene

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.815 (7) |

| b (Å) | 5.290 (5) |

| c (Å) | 13.456 (9) |

| β (°) | 93.90 (5) |

Data from a study on 9,10-dimethylanthracene serves as a reference. iucr.org

Electrochemiluminescence (ECL) Spectroscopy

Electrochemiluminescence (ECL) is a process where light is produced from the reaction of electrochemically generated species. utexas.edu Studies on anthracene and its derivatives, such as 9,10-dimethylanthracene and 9,10-diphenylanthracene (B110198), have shown that these compounds can be effective ECL emitters. utexas.eduacs.orgnih.gov

The ECL mechanism for these compounds typically involves the generation of radical cations and anions at an electrode surface by applying an alternating potential. The subsequent annihilation reaction between the oppositely charged radicals can lead to the formation of an excited singlet state, which then decays to the ground state with the emission of light. utexas.edu

A key feature observed in the ECL of some anthracene derivatives is the formation of excimers (excited dimers), which result in a broad, structureless emission at a longer wavelength compared to the monomer fluorescence. utexas.edu This phenomenon has been noted for 9,10-dimethylanthracene. utexas.edu It is therefore highly probable that this compound would also exhibit ECL activity. The emission spectrum would likely show a combination of monomer and excimer emission, depending on the experimental conditions such as solvent and concentration. The position of the methyl groups at the 1 and 9 positions might influence the steric factors governing excimer formation, potentially leading to different ECL characteristics compared to the 9,10-isomer.

Vii. Supramolecular Chemistry and Host Guest Interactions Involving 1,9 Dimethylanthracene

Principles of Molecular Recognition

Molecular recognition is the process by which molecules, through non-covalent interactions, selectively bind to one another. For an aromatic guest like 1,9-Dimethylanthracene, these interactions would primarily include hydrophobic interactions, van der Waals forces, and π-π stacking. The shape, size, and electronic properties of the guest molecule must be complementary to the host's binding site for effective recognition to occur. The asymmetric structure of this compound, compared to its more symmetrical 9,10-isomer, would necessitate a host cavity with a specific geometry to achieve high binding affinity and selectivity.

Host-Guest Complexation with Macrocyclic Hosts

While specific studies on this compound are not available, the behavior of similar aromatic hydrocarbons suggests potential for complexation.

Cyclodextrin-Based Systems

Cyclodextrins are macrocyclic hosts with a hydrophobic inner cavity and a hydrophilic exterior. researchgate.net They are known to encapsulate aromatic guests in aqueous solutions. zehuangroup.com The formation of an inclusion complex is driven by the displacement of high-energy water molecules from the cavity and the establishment of favorable van der Waals contacts between the host and the guest. The size of the cyclodextrin (B1172386) cavity would be a critical factor; for instance, β-cyclodextrin is often a suitable host for anthracene-sized molecules. The asymmetric substitution of this compound would likely influence its orientation and the stability of the resulting inclusion complex, but experimental data is lacking.

Crown Ether Interactions

Crown ethers are macrocyclic polyethers that primarily bind cations. nih.gov However, anthracene-appended crown ethers have been synthesized to act as fluorescent sensors for cations. nih.govrsc.org In such systems, the anthracene (B1667546) unit acts as a signaling component. Direct host-guest interaction between a simple crown ether and this compound is less likely to be strong unless the crown ether is specifically functionalized to include binding sites for aromatic systems. No studies documenting such interactions with this compound have been found.

Non-Covalent Interactions in Supramolecular Assemblies

The formation of any supramolecular assembly involving this compound would be governed by a combination of non-covalent interactions. bohrium.comfortunejournals.com These include:

π-π Stacking: Interactions between the aromatic rings of adjacent anthracene molecules.

CH-π Interactions: Interactions between the methyl groups and the aromatic system of a neighboring molecule or host.

Van der Waals Forces: Ubiquitous attractive forces arising from temporary fluctuations in electron density. fortunejournals.com

Hydrophobic Effect: The tendency of nonpolar molecules to aggregate in aqueous solution to minimize contact with water molecules.

The specific geometry of this compound would dictate the preferred arrangement in a self-assembled structure, but experimental evidence is required for confirmation.

Dynamic Host-Guest Equilibria

Host-guest interactions are typically reversible and exist in a state of dynamic equilibrium. rsc.org The association and dissociation rates of the guest (this compound) from the host's cavity are key characteristics of the system. This equilibrium can be influenced by external factors such as temperature, solvent polarity, and the presence of competitive guests. The kinetics and thermodynamics of these equilibria (i.e., binding constants) have not been determined for this compound.

Viii. Applications of 1,9 Dimethylanthracene in Advanced Functional Materials

Organic Electronics and Optoelectronic Devices

The anthracene (B1667546) molecular framework is a cornerstone in the field of organic electronics, valued for its strong intermolecular interactions and electrochemical stability. rsc.org Molecules based on anthracene are commonly utilized in applications such as Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net However, the performance of materials in these devices is highly dependent on the specific chemical modifications made to the core structure.

Organic Photovoltaics (OPVs)

Organic photovoltaic cells represent a promising alternative to traditional silicon-based solar cells, with small molecule semiconductors being a key area of research. rsc.org These materials offer advantages such as well-defined molecular structures and high purity. rsc.org Despite the general interest in aromatic hydrocarbons for OPV applications, there is a lack of specific research demonstrating the use of 9,10-Dimethylanthracene (B165754) as a primary donor or acceptor material in organic solar cells. The field currently focuses on more complex small molecules and polymers engineered to have broad absorption spectra and efficient charge separation properties.

Organic Semiconductors

The charge-transport properties of organic semiconductors are critically dependent on the molecular packing in the solid state. While the planar structure of anthracene is advantageous, substitutions can dramatically influence this packing. A study of three isomeric distyrylanthracene (DPSAnt) derivatives, which are more complex molecules than 9,10-Dimethylanthracene, provides insight into the importance of substituent position. scispace.com

In this study, the 9,10-DPSAnt isomer exhibited unfavorable molecular packing and poor thin-film morphology. scispace.com This structural arrangement predictably led to the complete absence of observable transistor properties, in stark contrast to its 1,5- and 2,6-substituted isomers which demonstrated significant charge mobility. scispace.com This finding underscores that while the anthracene core is a viable semiconductor, substitution at the 9 and 10 positions can be detrimental to charge transport if the substituents hinder the necessary intermolecular π-orbital overlap.

| Derivative | Substitution Pattern | Observed Transistor Properties | Reference |

| 2,6-DPSAnt | 2,6- | Yes (Field-effect mobility up to 0.75 cm²/V·s) | scispace.com |

| 1,5-DPSAnt | 1,5- | Yes (Field-effect mobility up to 0.15 cm²/V·s) | scispace.com |

| 9,10-DPSAnt | 9,10- | No | scispace.com |

Photon Upconversion Systems

Photon upconversion via triplet-triplet annihilation (TTA-UC) is a process that converts lower-energy photons into higher-energy ones, with significant potential in solar energy and bioimaging. frontiersin.org In this area, 9,10-disubstituted anthracenes are among the most important and widely studied classes of materials, serving as "annihilators" that emit the final, high-energy light.

Triplet-Triplet Annihilation (TTA) Upconversion

TTA-upconversion is a multi-step process involving two types of molecules: a sensitizer (B1316253) and an annihilator. The general mechanism proceeds as follows:

Absorption and Intersystem Crossing (ISC): A sensitizer molecule absorbs a low-energy photon and transitions from its ground singlet state (S₀) to an excited singlet state (S₁). It then undergoes efficient intersystem crossing to a long-lived excited triplet state (T₁). acs.org

Triplet Energy Transfer (TET): The excited sensitizer transfers its triplet energy to an annihilator molecule in its ground state through a collision, a process known as triplet energy transfer. This returns the sensitizer to its ground state and creates an excited triplet-state annihilator. acs.orgnih.gov

Triplet-Triplet Annihilation (TTA): Two triplet-excited annihilator molecules diffuse and collide. They pool their energy in an annihilation event that promotes one annihilator to its excited singlet state (S₁) while the other returns to the ground state. acs.org

Upconverted Fluorescence: The excited singlet-state annihilator relaxes to its ground state by emitting a high-energy photon (fluorescence), which is the final upconverted light. acs.org

Anthracene derivatives are excellent candidates for annihilators due to their high fluorescence quantum yields and suitable triplet energy levels. rsc.orgresearchgate.net 9,10-Diphenylanthracene (B110198) (DPA) is considered a benchmark annihilator in many TTA-UC systems. nih.govmdpi.com 9,10-Dimethylanthracene is also utilized in this field, often in fundamental studies of photosensitized oxidation, where its reaction with singlet oxygen to form an endoperoxide is a well-characterized process. rsc.org

Design Principles for Annihilator Chromophores

The efficiency of the TTA-UC process is highly dependent on the molecular design of the annihilator. Key principles guide the selection and synthesis of these chromophores:

Energetic Requirements: For efficient upconversion, the energy levels of the sensitizer and annihilator must be precisely matched. The annihilator's triplet energy (E(T₁)) must be lower than that of the sensitizer to allow for efficient TET. Crucially, the energy of two annihilator triplets must be greater than or equal to the annihilator's singlet state energy (2 x E(T₁) ≥ E(S₁)) to make the final annihilation step energetically feasible.

Triplet State Lifetime: A long triplet lifetime for the annihilator is beneficial as it increases the probability of two excited triplets encountering each other to annihilate. nih.gov

Impact of Substituents: Substitutions at the 9 and 10 positions of the anthracene core are used to fine-tune the molecule's photophysical properties. rsc.orgresearchgate.net

Attaching phenyl groups (as in the benchmark DPA) is a common strategy.

Studies have shown that adding thiophene (B33073) substituents can significantly decrease the fluorescence quantum yield, making the molecule a less effective annihilator. rsc.orgresearchgate.net

Bulky substituents can introduce steric hindrance, which may impede the close contact required for two triplet molecules to annihilate, thereby reducing TTA efficiency. mdpi.com

The goal of molecular design is to modify the anthracene core to optimize these properties without compromising the inherent, favorable optical characteristics of the aromatic system. rsc.org

| Compound | Key Feature | Impact on TTA-UC | Reference |

| 9,10-Diphenylanthracene (DPA) | Benchmark Annihilator | High fluorescence quantum yield and suitable energy levels lead to efficient upconversion. | nih.govmdpi.com |

| 9,10-bis(phenylethynyl)anthracene (BPEA) | Extended π-conjugation | Shows significantly lower upconversion efficiency compared to DPA. | researchgate.net |

| Thiophene-substituted anthracenes | Heteroatomic substituents | Found to decrease the fluorescence quantum yield to less than 10%, reducing annihilator performance. | rsc.orgresearchgate.net |

| DPA Dimers (e.g., 1,3-DPA₂) | Intramolecular design | Can achieve high upconversion efficiency on par with DPA, highlighting the importance of triplet lifetime and molecular geometry. | nih.gov |

Photochromic Materials and Optical Switches

Photochromic materials exhibit reversible changes in their optical properties, such as color and fluorescence, upon exposure to electromagnetic radiation. This phenomenon is the basis for their use in optical switches, which can control light signals in optical communication and data storage. Anthracene derivatives have been investigated for their photochromic behavior, often involving photodimerization or the generation of stable radicals.

It is plausible that 1,9-dimethylanthracene could exhibit photochromic behavior, potentially through mechanisms like photooxidation or the formation of transient species upon irradiation. The methyl groups might influence the stability and electronic transitions of any potential radical intermediates. The study of the oscillatory behavior in irradiated solutions of the isomeric 9,10-dimethylanthracene in chloroform (B151607) further suggests the potential for complex photochemical reactions in dimethylanthracene systems. acs.org Further research is necessary to explore the specific photochromic properties of this compound and its suitability for optical switching applications.

Table 1: Examples of Photochromic Behavior in Anthracene Derivatives

| Compound | Photochromic Mechanism | Observed Change | Potential Application |

| 9-Anthracene Carboxylic Acid researchgate.net | Radical Formation | Color change upon light irradiation | Optical Switching, Displays |

| Anthracene-9,10-dicarboxylic Acid Coordination Polymers nih.gov | Ligand-to-Ligand Electron Transfer | Color change and formation of radical photoproducts | Information Storage, Anticounterfeiting |

Note: This table presents data for related anthracene compounds to illustrate the potential for photochromism, as direct data for this compound is not available.

Responsive Polymeric Materials

The incorporation of responsive moieties into polymer structures allows for the creation of "smart" materials that can change their properties in response to external stimuli such as heat, light, or mechanical stress. Anthracene derivatives are particularly useful in this regard due to their ability to undergo reversible chemical reactions.

Self-healing polymers possess the intrinsic ability to repair damage, thereby extending their lifespan and improving their reliability. A prominent strategy for designing self-healing materials is to incorporate thermally reversible covalent bonds into the polymer network. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a prime example of such a reversible reaction. rsc.orgresearchgate.net

Anthracene and its derivatives can act as the diene component in Diels-Alder reactions, typically reacting with dienophiles like maleimides. matec-conferences.org The resulting adduct can dissociate back to the original diene and dienophile upon heating, and reform upon cooling. This reversible crosslinking allows for the "healing" of cracks and scratches in the material. When a polymer containing anthracene moieties is damaged, applying heat can break the Diels-Alder crosslinks, allowing the polymer chains to flow and fill the damaged area. Subsequent cooling reforms the crosslinks, restoring the material's integrity. researchgate.net

While there is a substantial body of research on self-healing polymers based on the anthracene-maleimide system, specific studies employing this compound are not prominent. rsc.orgbournemouth.ac.uk The methyl groups at the 1 and 9 positions of this compound would likely influence the kinetics and thermodynamics of the Diels-Alder reaction. Steric hindrance from the methyl groups could potentially affect the rate of both the forward and reverse reactions. Theoretical studies on the Diels-Alder reaction of other 9-substituted anthracenes have shown that substituents can influence the regioselectivity and reaction rate. researchgate.netorientjchem.org Therefore, the specific temperature at which the Diels-Alder equilibrium shifts for this compound would need to be experimentally determined to assess its suitability for self-healing applications.

Table 2: Diels-Alder Systems for Self-Healing Polymers

| Diene | Dienophile | Reversibility Stimulus | Key Feature |

| Furan derivatives researchgate.net | Maleimide derivatives | Thermal | Lower retro-Diels-Alder temperature |

| Anthracene derivatives matec-conferences.org | Maleimide derivatives | Thermal | Higher thermal stability of the adduct |

| Cyclopentadiene rsc.org | Dicyclopentadiene | Thermal | Readily available components |

Note: This table provides examples of common Diels-Alder pairs used in self-healing polymers. The specific performance of this compound in such a system requires further investigation.

The incorporation of functional molecules into polymeric matrices is a common strategy to enhance the properties of the base polymer, such as mechanical strength, thermal stability, or optical properties. Anthracene-containing polymers have been synthesized for a variety of high-end applications due to their unique photo- and thermoreversible dimerization, luminescence, and charge transfer properties. researchgate.net

Polymers can be functionalized with anthracene moieties either as pendant groups attached to the polymer backbone or as part of the main chain. researchgate.net For instance, anthracene-functionalized epoxy-based polymers and polyurethanes have been developed. researchgate.net The incorporation of bulky and rigid groups like anthracene can increase the free volume within the polymer, which is a key concept in polymers of intrinsic microporosity (PIMs) used for gas separation membranes. mdpi.comrsc.org The introduction of anthracene-maleimide derivatives into PIMs has been shown to affect their gas and water vapor transport properties. mdpi.com

The introduction of this compound into a polymer matrix could impart specific functionalities. Its fluorescent properties could be utilized for creating luminescent polymers for sensors or displays. guidechem.com The bulky nature of the this compound unit could be exploited to create polymers with high free volume for membrane applications. The specific interactions between the this compound units and the polymer matrix would depend on the nature of the polymer and the method of incorporation. Further research is needed to synthesize and characterize polymers containing this compound to fully understand how it enhances the functionality of the resulting material.

Ix. Theoretical and Computational Chemistry Studies of 1,9 Dimethylanthracene

Reaction Mechanism Elucidation

Transition State Analysis

Solvent Effects Modeling (Implicit and Explicit Solvation)

Detailed studies on implicit and explicit solvent effects specifically for 1,9-Dimethylanthracene are not available. However, studies on the related compound 1,9'-bianthryl have shown that solvent polarity plays a crucial role in its excited-state dynamics, driving charge separation and structural relaxation. acs.orgnih.gov In polar solvents, the dynamics are often governed by solvent orientational motion, while in nonpolar solvents, multistep structural relaxation occurs. acs.orgnih.gov These findings suggest that the photophysical properties of anthracenic compounds with substitutions at the 1 and 9 positions are highly sensitive to their solvent environment.

Molecular Dynamics Simulations

No dedicated molecular dynamics simulation studies for this compound have been published in the available scientific literature.

Quantitative Structure-Property Relationship (QSPR) Modeling

There are no established QSPR models specifically developed for predicting the properties of this compound. One study employed a machine learning-based QSPR model to predict the maximum absorption wavelength of BODIPY compounds, in which this compound was utilized as a singlet oxygen sensor for experimental validation. researchgate.net This application, however, does not provide a QSPR model for this compound itself.

X. Outlook and Future Research Directions

Emerging Synthetic Strategies for Advanced Anthracene (B1667546) Architectures

The synthesis of complex anthracene-based structures is a continually evolving field, moving beyond classical methods like Friedel-Crafts reactions and the Elbs reaction. beilstein-journals.orgnih.gov Modern strategies that could be applied to create novel architectures from a 1,9-dimethylanthracene core are increasingly versatile and efficient.

Transition metal-catalyzed reactions, in particular, offer powerful tools for building complex molecules. frontiersin.org Methodologies utilizing catalysts based on palladium, gold, cobalt, and rhodium have become central to the synthesis of substituted anthracenes. frontiersin.orgnih.gov Future research could focus on applying these techniques to this compound precursors. For instance:

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings could be used to attach diverse functional groups to a pre-formed this compound skeleton, enabling the construction of larger conjugated systems. frontiersin.org

C-H Activation: Direct functionalization of the anthracene core through C-H activation strategies is a growing area that simplifies synthetic pathways by avoiding the need for pre-functionalized starting materials. frontiersin.orgbeilstein-journals.org Applying these methods to this compound could allow for the selective addition of substituents at various positions, creating a library of new derivatives.

Cyclization and Cycloaddition Reactions: Gold-catalyzed cyclization of o-alkynyldiarylmethanes and cobalt-catalyzed [2+2+2] cyclotrimerizations are effective methods for forming the anthracene core itself. frontiersin.orgbeilstein-journals.org Tailoring the starting materials for these reactions could provide direct routes to complex this compound-containing molecules. An iterative strategy involving Diels-Alder reactions has also been shown to produce higher-order iptycenes from anthracene building blocks. elsevierpure.com

These emerging strategies pave the way for creating advanced architectures, such as extended π-systems for molecular electronics or intricate cage-like structures for host-guest chemistry, all based on the this compound framework.

Advanced Spectroscopic Probes Development

Anthracene and its derivatives are well-known for their fluorescent properties, making them excellent candidates for developing spectroscopic probes. mdpi.commdpi.com The specific photophysical characteristics of this compound could be harnessed to create novel sensors for biological and environmental applications.

Future research in this area could explore:

Ion Sensing: By incorporating ion-chelating moieties onto the this compound scaffold, it may be possible to develop fluorescent probes that exhibit a change in their emission properties upon binding to specific metal ions, such as Li+. researchgate.net

Bioimaging: The lipophilicity and fluorescence of anthracene derivatives can be tuned by altering substituents, making them suitable for use as probes in biological systems, including cellular imaging. mdpi.comrsc.org The unique substitution of this compound may offer advantages in terms of cell permeability or targeting specific organelles.

Reactive Oxygen Species (ROS) Detection: Anthracenes can react with singlet oxygen via a [4+2] cycloaddition to form endoperoxides, a reaction that quenches their fluorescence. mdpi.com This property can be exploited to design probes that detect ROS in biological environments. The reactivity of the this compound core towards singlet oxygen could be investigated for this purpose. mdpi.com

The development of such probes would depend on a thorough characterization of the photophysical properties of this compound and its derivatives, including quantum yield and excited-state lifetime. rsc.org

Novel Material Design Paradigms Integrating this compound

Anthracene-based compounds are foundational to the field of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.gov The integration of this compound into novel materials could lead to unique properties stemming from its asymmetric structure.

Key research directions include:

Organic Semiconductors: The charge-transport properties of organic materials are highly dependent on their solid-state packing. rsc.org The asymmetric nature of this compound will influence how it arranges in thin films, potentially leading to different charge mobility characteristics compared to more symmetric isomers. Studies on isomeric distyrylanthracenes have shown that substituent position dramatically impacts molecular packing and, consequently, field-effect mobility. rsc.org

Luminescent Materials: Anthracene derivatives are often used as blue light emitters in OLEDs. nih.gov The specific emission wavelength and efficiency of this compound-containing materials could be tailored by creating copolymers or blends, or by synthesizing derivatives with electron-donating or electron-withdrawing groups to modulate the electronic structure.

Photoresponsive Polymers: The ability of anthracene to undergo photodimerization or photooxygenation can be used to create photoresponsive materials. acs.org Incorporating this compound into supramolecular polymers could lead to materials whose properties, such as viscosity or chirality, can be switched with light. acs.org

The table below summarizes the potential applications of this compound in materials science, drawing parallels from research on other anthracene derivatives.

| Potential Application | Key Property | Relevant Research on Anthracene Derivatives |

| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility, solid-state packing | Isomers of distyrylanthracene show mobilities up to 0.75 cm²/Vs, highly dependent on molecular structure. rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, color tuning | 9,10-diphenylanthracene (B110198) derivatives are used as blue light emitters. nih.gov |

| Photoresponsive Materials | Photodimerization, photooxygenation | Anthracene-based supramolecular polymers exhibit multicycle photoswitching. acs.org |

Theoretical Predictions for Functional Properties and Reactivity

Computational chemistry provides powerful tools for predicting the properties of molecules before undertaking extensive experimental synthesis and characterization. gexinonline.com Density Functional Theory (DFT) calculations have been used to investigate the properties of various dimethylanthracene (DMA) isomers, offering insights that can be extended to the 1,9-isomer. nih.gov

Future theoretical studies on this compound could focus on:

Electronic Properties: Calculating the ionization potential (IP), electron affinity (EA), and HOMO-LUMO gap can predict the semiconductor behavior and electrochemical stability of the molecule. nih.gov For other DMA isomers, IP and EA values were found to vary only slightly, but polarizability was sensitive to the substitution pattern. nih.gov

Spectroscopic Properties: Advanced computational methods can predict absorption and emission spectra, aiding in the design of fluorescent probes and optoelectronic materials. dntb.gov.ua

Reactivity: Molecular Electrostatic Potential (MEP) maps can predict sites susceptible to electrophilic or nucleophilic attack, guiding synthetic modifications. mdpi.com Frontier molecular orbital analysis (HOMO/LUMO distribution) can provide insights into the molecule's reactivity in processes like Diels-Alder reactions. researchgate.net

Environmental Fate: Theoretical calculations can also predict properties relevant to environmental science. For instance, calculated polarizability values for DMA isomers have been explored as predictors for biodegradation rates. nih.gov

A theoretical study on various dimethylanthracene isomers provided the following range of calculated values, which serve as a benchmark for future predictions on the 1,9-isomer. nih.gov

| Property | Description | Relevance |

| Ionization Potential (IP) | Energy required to remove an electron. | Predicts hole-injection/transport properties in materials. |

| Electron Affinity (EA) | Energy released when an electron is added. | Predicts electron-injection/transport properties. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Influences intermolecular interactions and can correlate with biodegradation rates. |

Interdisciplinary Research Opportunities in Supramolecular and Materials Science

The unique structural and electronic features of this compound position it as a valuable building block for interdisciplinary research, particularly at the intersection of supramolecular chemistry and materials science. researchgate.net

Promising avenues for exploration include:

Host-Guest Systems: The rigid, planar structure of the anthracene core is ideal for constructing macrocycles and molecular cages. researchgate.net The asymmetric nature of this compound could be used to impart chirality or create specific binding pockets in host molecules designed to complex with guest molecules like fullerenes. researchgate.net

Self-Assembled Materials: The interplay of π-π stacking and van der Waals interactions involving the anthracene core and its methyl substituents can be used to direct the self-assembly of molecules into well-defined nanostructures, such as fibers, ribbons, or vesicles.

Functional Porous Materials: Incorporating this compound units into larger, rigid structures like triptycenes can lead to the formation of porous materials. researchgate.net These materials could have applications in gas storage, separation, or catalysis, with the properties of the pores being tuned by the specific geometry of the anthracene building block.

The convergence of synthetic chemistry, materials science, and computational modeling will be crucial to unlocking the full potential of this compound in these advanced applications.

Q & A

Basic: What are the key photophysical properties of 1,9-Dimethylanthracene, and how are they experimentally determined?

DMA exhibits strong fluorescence with a quantum yield (Φf) of 0.9328, making it valuable in photophysical studies. To measure Φf, use a calibrated integrating sphere coupled with a spectrofluorometer, ensuring solvent purity and degassing to minimize oxygen quenching. Compare emission spectra to a reference standard (e.g., 9,10-diphenylanthracene) under identical excitation conditions. Discrepancies in Φf may arise from solvent polarity, temperature, or competing non-radiative decay pathways, necessitating controlled experimental replicates .

Advanced: How can researchers resolve contradictions in fluorescence quantum yield measurements under varying experimental conditions?

Contradictions in Φf often stem from pressure-dependent non-radiative processes or incomplete solvent degassing. Address this by:

- Conducting pressure-controlled experiments using high-pressure cells.

- Validating instrument calibration with multiple reference compounds.

- Performing time-resolved fluorescence spectroscopy to isolate radiative vs. non-radiative decay rates.

Cross-referencing data with computational models (e.g., TD-DFT) can further clarify electronic transitions and environmental effects .

Basic: What safety protocols are critical when handling DMA in laboratory settings?

- Storage: Keep DMA in airtight containers under inert gas (e.g., N2) to prevent oxidation. Store in a cool, dry, well-ventilated area away from ignition sources .

- Handling: Use nitrile gloves, chemical-resistant lab coats, and P95 respirators. Avoid skin contact and inhalation of vapors.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design experiments to study DMA's reactivity with singlet oxygen (¹O2)?

- Experimental Setup: Use a flow photoreactor with controlled light intensity (e.g., LED arrays at 450 nm) and gas-liquid mixing to optimize ¹O2 generation. Monitor reaction progress via UV-Vis spectroscopy (λ = 400–500 nm) to track endoperoxide formation .

- Kinetic Analysis: Employ stopped-flow techniques with time-resolved chemiluminescence to measure ¹O2 quenching rates. Validate results with DFT calculations to map reaction pathways .

Basic: What synthetic routes are commonly used to prepare DMA derivatives?

DMA derivatives are typically synthesized via electrophilic aromatic substitution at the reactive 9-position. Key methods include:

- Friedel-Crafts alkylation using methyl halides and Lewis acids (e.g., AlCl3).

- Wittig reactions to introduce vinyl or aryl groups, with dichloromethane as a solvent and TLC monitoring (UV lamp) for reaction progression .

Advanced: How can stereoselectivity be controlled in DMA-based Wittig reactions?

- Reagent Selection: Use stabilized ylides (e.g., Ph3P=CH-Ar) to favor trans-addition.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance ylide stability and selectivity.

- Temperature Control: Low temperatures (−20°C) reduce side reactions. Confirm stereochemistry via <sup>1</sup>H-NMR coupling constants or X-ray crystallography .

Basic: What analytical techniques are used to assess DMA purity and structural integrity?

- Chromatography: HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection (254 nm).

- Spectroscopy: <sup>1</sup>H/<sup>13</sup>C-NMR for functional group analysis, FT-IR for carbonyl detection.

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight .

Advanced: How do researchers model light absorption in DMA-mediated photochemical reactions?

- Computational Models: Apply Monte Carlo simulations to predict photon flux distribution in gas-liquid reactors.

- Experimental Validation: Use actinometry (e.g., potassium ferrioxalate) to correlate light absorption with reaction yield. Adjust reactor geometry (e.g., annular flow designs) to minimize shadowing effects .

Basic: What are the primary applications of DMA in materials science?

DMA serves as a fluorophore in organic LEDs (OLEDs) and as a photosensitizer in singlet oxygen generation for polymer crosslinking. Its planar structure enhances π-stacking in supramolecular assemblies .

Advanced: How can DMA's electrochemical properties be leveraged for energy storage applications?

- Cyclic Voltammetry: Characterize redox potentials in anhydrous acetonitrile (0.1 M TBAPF6 electrolyte). DMA's reversible anthracene-to-anthraquinone transition enables use in redox-flow batteries.

- Stability Testing: Perform long-term cycling under inert atmospheres to assess degradation from radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.